Sucunamostat

Description

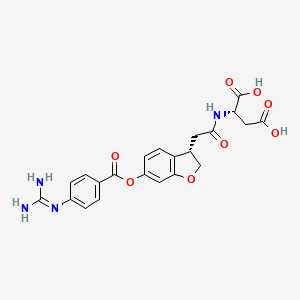

Structure

2D Structure

3D Structure

Properties

CAS No. |

1802888-04-5 |

|---|---|

Molecular Formula |

C22H22N4O8 |

Molecular Weight |

470.4 g/mol |

IUPAC Name |

(2S)-2-[[2-[(3S)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid |

InChI |

InChI=1S/C22H22N4O8/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25)/t12-,16+/m1/s1 |

InChI Key |

PUZUTMLAAWVCCV-WBMJQRKESA-N |

Isomeric SMILES |

C1[C@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Sucunamostat (SCO-792): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sucunamostat (formerly SCO-792) is a first-in-class, orally active, and reversible inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade. By targeting enteropeptidase in the gut, this compound effectively reduces the breakdown and subsequent absorption of dietary proteins, leading to a decrease in circulating amino acid levels. This mechanism of action holds therapeutic potential for a range of metabolic and kidney diseases, including phenylketonuria (PKU), maple syrup urine disease (MSUD), homocystinuria (HCU), and diabetic kidney disease (DKD). This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Enteropeptidase Inhibition

This compound's primary pharmacological effect is the potent and reversible inhibition of enteropeptidase (also known as enterokinase).[1][2] Enteropeptidase is a serine protease located on the brush border of the duodenum and jejunum.[2] It plays a crucial role in initiating the protein digestion cascade by converting inactive trypsinogen into its active form, trypsin. Trypsin then activates a host of other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases, leading to the breakdown of dietary proteins into smaller peptides and amino acids for absorption.

By inhibiting enteropeptidase, this compound effectively attenuates this entire cascade, resulting in reduced protein digestion and a subsequent decrease in the absorption of amino acids from the gut into the bloodstream.[1][2] This targeted, localized action within the gastrointestinal tract minimizes systemic exposure and potential off-target effects.[3]

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Enzyme Inhibition Data[1][4]

| Parameter | Species | Value |

| IC50 | Rat Enteropeptidase | 4.6 nM |

| Human Enteropeptidase | 5.4 nM | |

| Kinact/KI | Human Enteropeptidase | 82,000 M⁻¹s⁻¹ |

| Dissociation Half-life | Human Enteropeptidase | ~14 hours |

Table 2: Preclinical In Vivo Efficacy in a Rat Model of Diabetic Kidney Disease[5]

| Parameter | Treatment Group | Result |

| Fecal Protein Content | SCO-792 | Increased |

| Urine Albumin-to-Creatinine Ratio (UACR) | SCO-792 | Rapidly decreased |

| Glomerular Hyperfiltration | SCO-792 | Normalized |

Table 3: Phase 2a Clinical Trial Results in Patients with Type 2 Diabetes and Albuminuria[4]

| Parameter | Placebo (n=15) | SCO-792 500 mg QD (n=29) | SCO-792 500 mg TID (n=28) |

| Change in UACR from Baseline (12 weeks) | -14% | -27% | -28% |

Experimental Protocols

In Vitro Enteropeptidase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)[1]

Objective: To determine the in vitro inhibitory potency of this compound against rat and human enteropeptidase.

Methodology:

-

A fluorescence resonance energy transfer (FRET)-based assay was developed using a synthetic substrate for enteropeptidase.

-

The reaction mixture contained recombinant rat or human enteropeptidase, the FRET substrate, and varying concentrations of this compound in an appropriate buffer system.

-

The components were incubated at a controlled temperature.

-

The enzymatic reaction, leading to the cleavage of the FRET substrate and a subsequent increase in fluorescence, was monitored over time using a fluorescence plate reader.

-

The rate of the reaction was calculated from the linear phase of the fluorescence signal.

-

The half-maximal inhibitory concentration (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vivo Oral Protein Challenge in Rats[1]

Objective: To evaluate the in vivo efficacy of this compound in inhibiting protein digestion.

Methodology:

-

Male Sprague-Dawley rats were fasted overnight.

-

A single oral dose of this compound (e.g., 10 or 30 mg/kg) or vehicle was administered.

-

After a predetermined time (e.g., up to 4 hours), a protein meal was administered orally.

-

Blood samples were collected at various time points post-protein administration.

-

Plasma concentrations of branched-chain amino acids (BCAAs) were measured as an indicator of protein digestion and absorption.

-

The effect of this compound on the post-protein challenge elevation of plasma BCAAs was compared to the vehicle-treated group.

Phase 2a Clinical Trial in Patients with Type 2 Diabetes and Albuminuria[4]

Objective: To evaluate the safety, tolerability, and efficacy of this compound in reducing albuminuria in patients with type 2 diabetes and kidney disease.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Patients with type 2 diabetes and a urine albumin-to-creatinine ratio (UACR) between 200 and 5000 mg/g, and an estimated glomerular filtration rate (eGFR) >30 mL/min/1.73 m².

Treatment Arms:

-

Placebo

-

This compound 500 mg once daily (QD)

-

This compound 500 mg three times daily (TID)

Duration: 12 weeks of treatment.

Primary Endpoints:

-

Safety and tolerability

-

Change in UACR from baseline

Secondary Endpoints:

-

Change in eGFR

-

Proportion of patients with at least a 30% reduction in UACR

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow: FRET-based Enteropeptidase Inhibition Assay

The following diagram outlines the workflow for the in vitro FRET-based assay used to determine the inhibitory activity of this compound.

Conclusion

This compound presents a novel and targeted approach to modulating amino acid absorption through the specific inhibition of enteropeptidase. Its mechanism of action is well-characterized, with potent in vitro activity and demonstrated in vivo efficacy in preclinical models. Early clinical data suggests that this mechanism can be safely translated to humans and may offer therapeutic benefits in conditions characterized by aberrant amino acid metabolism or where reduced protein absorption is desirable. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in its target indications.

References

Sucunamostat: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucunamostat, also known as SCO-792, is a first-in-class, orally active, and reversible inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade.[1][2] Developed by SCOHIA PHARMA, Inc., and originated by Takeda Pharmaceutical Company Limited, this compound is under investigation for a variety of metabolic and kidney-related disorders.[3] By inhibiting enteropeptidase, this compound effectively reduces the digestion of dietary protein and the subsequent absorption of amino acids, offering a novel therapeutic approach for conditions where modulation of protein metabolism is beneficial. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical characterization of this compound.

Discovery

The discovery of this compound was the result of a systematic drug discovery program aimed at identifying potent and selective enteropeptidase inhibitors. The process began with a high-throughput screening (HTS) campaign that utilized a fluorescence resonance energy transfer (FRET) based assay to identify initial hit compounds.

Following the HTS, a lead compound, T-0046812, was identified. While showing activity, this lead compound had suboptimal properties, including chemical instability. The subsequent lead optimization program focused on improving the drug-like properties of T-0046812. This involved a ligand-based drug design approach, which led to the synthesis of a series of 4-guanidinobenzoate derivatives. Key modifications included the replacement of an unstable isoxazole ring and the introduction of a polar group to enhance potency and limit systemic absorption. This optimization effort culminated in the discovery of this compound (SCO-792), a compound with potent inhibitory activity against both rat and human enteropeptidase, and favorable pharmacokinetic properties for its intended mechanism of action.

Synthesis

The chemical synthesis of this compound, N-({(3S)-6-[(4-carbamimidamidobenzoyl)oxy]-2,3-dihydro-1-benzofuran-3-yl}acetyl)-L-aspartic acid, involves a multi-step process. A plausible synthetic route, based on published literature, is outlined below. The synthesis converges on the coupling of three key building blocks: a protected (3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl acetic acid, a protected L-aspartic acid derivative, and 4-carbamimidamidobenzoyl chloride.

Logical Synthesis Workflow

Caption: Logical workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting enteropeptidase, a serine protease located on the brush border of the duodenum. Enteropeptidase plays a crucial role in the digestive cascade by converting inactive trypsinogen into its active form, trypsin. Trypsin then activates a host of other pancreatic proenzymes, such as chymotrypsinogen, proelastase, and procarboxypeptidases, which are responsible for the breakdown of dietary proteins into smaller peptides and amino acids for absorption.

By inhibiting enteropeptidase, this compound effectively blocks the initial step of this activation cascade. This leads to a reduction in the overall proteolytic activity in the small intestine, resulting in decreased protein digestion and a subsequent reduction in the absorption of amino acids into the bloodstream. This mechanism is particularly relevant for therapeutic strategies aimed at managing conditions exacerbated by high protein intake or dysregulated amino acid metabolism.

Signaling Pathway of Protein Digestion and this compound's Point of Intervention

Caption: this compound inhibits enteropeptidase, blocking the protein digestion cascade.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | Value | Reference |

| IC50 | Rat Enteropeptidase | 4.6 nM | [1] |

| IC50 | Human Enteropeptidase | 5.4 nM | [1] |

| Kinact/KI | Human Enteropeptidase | 82,000 M-1s-1 | [1] |

| Dissociation Half-life (t1/2) | Human Enteropeptidase | ~14 hours | [1] |

| koff | Human Enteropeptidase | 0.047 hr-1 | [1] |

Table 2: In Vivo Efficacy of this compound in Rats

| Study | Animal Model | Dose | Effect | Reference |

| Oral Protein Challenge | Sprague-Dawley Rats | 10 and 30 mg/kg (single oral dose) | Dose-dependent inhibition of plasma branched-chain amino acid (BCAA) elevation | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used in the characterization of this compound, based on the publication by Sasaki M, et al. (2019).[1]

Enteropeptidase Enzyme Assay

This assay was used to determine the inhibitory activity of this compound against enteropeptidase.

-

Materials:

-

Assay Buffer: 50 mmol/L Tricine, pH 8.0, 0.01% (w/v) Tween20, and 10 mmol/L CaCl2.

-

Enzyme: Recombinant human enteropeptidase.

-

Substrate: A specific dual-labeled substrate for FRET-based detection.

-

Test Compound: this compound dissolved in DMSO.

-

-

Procedure:

-

25 nL of the compound solution was added to a 1536-well black plate.

-

2 µL of 90 mU/mL human recombinant enteropeptidase solution was added and incubated at room temperature for 60 minutes.

-

2 µL of the substrate solution was then added to initiate the reaction.

-

The fluorescence was measured to determine the rate of substrate cleavage.

-

IC50 values were calculated from the dose-response curves.

-

Dissociation Assay

This assay was performed to determine the reversibility and dissociation rate of this compound from enteropeptidase.

-

Materials:

-

Assay Buffer: As described above.

-

Enzyme: Recombinant human enteropeptidase.

-

Test Compound: this compound at a concentration 10-fold its IC50 value.

-

-

Procedure:

-

10 µL of the compound solution was added to a 96-well plate.

-

10 µL of 100 mU/mL human recombinant enteropeptidase solution was added and incubated at room temperature for 120 minutes to allow for binding.

-

The mixture was then diluted to initiate the dissociation of the inhibitor-enzyme complex.

-

The recovery of enzyme activity was measured over time by adding the substrate.

-

The dissociation half-life (t1/2) and the off-rate (koff) were calculated from the data.

-

Pharmacokinetic Study in Rats

This study was conducted to evaluate the pharmacokinetic profile of this compound.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

This compound was administered orally to the rats.

-

Blood samples were collected at various time points via the tail vein.

-

Plasma concentrations of this compound were determined by high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated.

-

Oral Protein Challenge in Rats

This in vivo study was designed to assess the efficacy of this compound in inhibiting protein digestion.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Rats were orally administered either vehicle or this compound (10 and 30 mg/kg).

-

After a specified time, the rats were given an oral protein challenge (e.g., whey protein).

-

Blood samples were collected at different time points post-protein challenge.

-

Plasma levels of branched-chain amino acids (BCAAs) were measured as a marker of protein digestion and absorption.

-

The inhibition of BCAA elevation in the this compound-treated groups compared to the vehicle group was determined.

-

Experimental Workflow for Characterization of an Enteropeptidase Inhibitor

Caption: A typical experimental workflow for the characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of enteropeptidase discovered through a rigorous drug discovery and optimization process. Its unique mechanism of action, which involves the reversible inhibition of a key enzyme in protein digestion, presents a promising therapeutic strategy for a range of metabolic and renal diseases. The preclinical data demonstrate its efficacy in vitro and in vivo, supporting its ongoing clinical development. This technical guide provides a comprehensive overview of the foundational science behind this compound for the scientific and drug development communities.

References

Sucunamostat for Phenylketonuria Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to properly metabolize the amino acid phenylalanine, leading to its accumulation and subsequent neurotoxicity. Current treatment strategies primarily revolve around strict dietary protein restriction. Sucunamostat (formerly known as SCO-792 and TAK-792) represents a novel therapeutic approach by targeting the initial stages of protein digestion through the inhibition of enteropeptidase. This technical guide provides a comprehensive overview of the core scientific and clinical data available for this compound in the context of PKU research. It includes quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant workflows to support further investigation and development.

Introduction

This compound is an orally active, reversible inhibitor of enteropeptidase, a key enzyme in the digestive cascade responsible for the activation of trypsinogen to trypsin.[1][2] By inhibiting enteropeptidase, this compound effectively hinders the downstream activation of numerous pancreatic zymogens, thereby reducing the overall digestion and absorption of dietary proteins.[1][2] This mechanism offers a potential therapeutic benefit for PKU by limiting the systemic availability of phenylalanine from dietary sources. Developed by Scohia Pharma and previously under investigation by Takeda, this compound has been evaluated in a Phase I clinical trial for PKU.[3][4]

Mechanism of Action

The therapeutic rationale for this compound in PKU is based on the inhibition of the initial step of protein digestion in the small intestine. Enteropeptidase, located on the brush border of the duodenum, is the physiological activator of trypsinogen. Trypsin, in turn, activates a cascade of other pancreatic proenzymes, including chymotrypsinogen, proelastase, and procarboxypeptidases, which are essential for the breakdown of dietary proteins into smaller peptides and amino acids, including phenylalanine. By inhibiting enteropeptidase, this compound is expected to reduce the liberation and subsequent absorption of phenylalanine from ingested protein.

Figure 1: Mechanism of action of this compound.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Species | IC50 (nM) | Assay Type | Reference |

| Enteropeptidase | Rat | 4.6 | Fluorescence Resonance Energy Transfer (FRET) | [1][2][5] |

| Enteropeptidase | Human | 5.4 | Fluorescence Resonance Energy Transfer (FRET) | [1][2][5] |

Table 2: Preclinical and Clinical Development Status

| Study Phase | Indication | Status | Additional Information | Reference |

| Preclinical | Metabolic Disorders | Completed | Demonstrated in vivo inhibition of protein digestion in rats. | [2][4] |

| Phase I | Phenylketonuria | Completed | Assessed safety, tolerability, and pharmacokinetics. | [3][4] |

| Phase I | Maple Syrup Urine Disease | Completed | [3][4] | |

| Phase I | Homocystinuria | Completed | [3][4] | |

| Phase II | Obesity, Type 2 Diabetes, Renal Failure | No recent development reported | [4] |

Experimental Protocols

In Vitro Enteropeptidase Inhibition Assay (Fluorescence Resonance Energy Transfer)

This protocol is based on the methodology described for the discovery of SCO-792.[2]

Objective: To determine the in vitro inhibitory activity of this compound against rat and human enteropeptidase.

Materials:

-

Recombinant rat and human enteropeptidase

-

Fluorescence resonance energy transfer (FRET)-based substrate for enteropeptidase

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well microplate, add the enteropeptidase enzyme solution to each well.

-

Add the this compound dilutions to the respective wells.

-

Incubate the enzyme and inhibitor mixture for a predetermined period at a controlled temperature (e.g., 30 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Monitor the fluorescence intensity over time using a fluorescence plate reader at appropriate excitation and emission wavelengths.

-

Calculate the rate of substrate cleavage for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

References

- 1. biorbyt.com [biorbyt.com]

- 2. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound by Scohia Pharma for Phenylketonuria (PKU): Likelihood of Approval [pharmaceutical-technology.com]

- 4. This compound - SCOHIA PHARMA/Takeda - AdisInsight [adisinsight.springer.com]

- 5. medchemexpress.com [medchemexpress.com]

The Role of Enteropeptidase Inhibition in Metabolic Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Enteropeptidase, a serine protease located in the brush border of the duodenum, plays a pivotal role in the initiation of the digestive cascade. It activates trypsinogen to trypsin, which in turn activates a host of other pancreatic zymogens responsible for the breakdown of dietary proteins. The congenital absence of enteropeptidase results in a severe malabsorptive "starvation phenotype," highlighting its critical role in nutrient absorption.[1][2] This central role has led to the exploration of enteropeptidase inhibition as a novel therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. By attenuating protein digestion and absorption, enteropeptidase inhibitors have demonstrated the potential to induce weight loss, improve glycemic control, and favorably modulate lipid profiles in preclinical models. This technical guide provides an in-depth overview of the core principles of enteropeptidase inhibition, summarizing key preclinical data, detailing essential experimental protocols, and visualizing the underlying biological pathways.

The Digestive Cascade Initiated by Enteropeptidase

Enteropeptidase is the primary upstream activator of a complex enzymatic cascade essential for protein digestion.[2][3] Its inhibition disrupts this entire process at its origin.

Preclinical Efficacy of Enteropeptidase Inhibitors

Effects on Body Weight and Food Intake

Preclinical studies in diet-induced obese (DIO) mice have demonstrated that enteropeptidase inhibitors, such as SCO-792 and camostat (and its active metabolite FOY-251), lead to significant reductions in body weight. This effect is attributed to both a decrease in food intake and a reduction in caloric absorption from dietary protein.

| Inhibitor | Animal Model | Dose | Treatment Duration | Body Weight Change vs. Vehicle | Food Intake Change vs. Vehicle | Reference |

| SCO-792 | DIO Mice | 20 mg/kg/day | 28 days | ↓ ~10% | ↓ ~15% | [4] |

| SCO-792 | DIO Mice | 59 mg/kg/day | 28 days | ↓ ~15% | ↓ ~20% | [4] |

| Camostat | OLETF Rats | 200 mg/100g food | 60 weeks | ↓ (prevented gain) | ↑ (adjusted for body weight) | [5] |

| FOY-251 | DIO Mice | 100 mg/kg (in diet) | 4 weeks | ↓ ~12% | ↓ ~10% | [2] |

Effects on Glucose Metabolism

Enteropeptidase inhibition has been shown to improve parameters of glucose homeostasis, including fasting glucose, insulin levels, and insulin sensitivity.

| Inhibitor | Animal Model | Dose | Treatment Duration | Fasting Glucose | Fasting Insulin | HOMA-IR | Reference |

| SCO-792 | ob/ob Mice | 60 mg/kg/day | 14 days | ↓ ~50% | ↓ ~80% | Not Reported | [4] |

| SCO-792 | DIO Mice | 59 mg/kg/day | 28 days | ↓ ~15% | ↓ ~50% | Not Reported | [4] |

| Camostat | OLETF Rats | 200 mg/100g food | 60 weeks | ↓ | ↓ | Not Reported | [5] |

| FOY-251 | DIO Mice | 100 mg/kg (in diet) | 4 weeks | ↓ ~20% | No significant change | Improved | [2] |

Effects on Lipid Profile

Improvements in the lipid profile, including reductions in plasma triglycerides and total cholesterol, have also been observed with enteropeptidase inhibition.

| Inhibitor | Animal Model | Dose | Treatment Duration | Plasma Triglycerides | Total Cholesterol | Reference |

| SCO-792 | DIO Mice | 59 mg/kg/day | 28 days | ↓ ~30% | ↓ ~20% | [4] |

| Camostat | OLETF Rats | 200 mg/100g food | 60 weeks | ↓ | ↓ | [5] |

Proposed Mechanisms of Action and Signaling Pathways

The metabolic benefits of enteropeptidase inhibition are thought to be mediated by a combination of factors, including reduced nutrient absorption and the modulation of key gut and metabolic hormones.

Key Experimental Protocols

A standardized set of in vitro and in vivo assays are crucial for the evaluation of novel enteropeptidase inhibitors.

In Vitro Enteropeptidase Activity Assay

This assay measures the direct inhibitory effect of a compound on enteropeptidase enzymatic activity.

Principle: The assay utilizes a synthetic fluorogenic substrate that is cleaved by enteropeptidase to release a fluorescent molecule. The rate of fluorescence generation is proportional to the enzyme's activity.

Materials:

-

Recombinant human enteropeptidase

-

Fluorogenic enteropeptidase substrate (e.g., a peptide containing the recognition sequence linked to a fluorophore like AFC)

-

Assay buffer (e.g., 50 mM Tris, pH 8.0, 150 mM NaCl, 10 mM CaCl₂)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of recombinant enteropeptidase in assay buffer.

-

In the wells of a 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known enteropeptidase inhibitor).

-

Add the enteropeptidase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes.

-

Calculate the initial reaction velocity (V₀) for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Oral Protein Challenge

This assay assesses the in vivo efficacy of an enteropeptidase inhibitor in reducing protein digestion and amino acid absorption.

Principle: Following an oral administration of a protein source, the rise in plasma levels of branched-chain amino acids (BCAAs) is measured. An effective enteropeptidase inhibitor will blunt this post-challenge increase in plasma BCAAs.

Materials:

-

DIO mice or other relevant rodent model

-

Test compound formulated for oral administration

-

Vehicle control

-

Whey protein solution (e.g., 2.5 g/kg)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Method for plasma BCAA quantification (e.g., LC-MS/MS or enzymatic assay kit)

Procedure:

-

Fast the mice overnight.

-

Administer the test compound or vehicle via oral gavage.

-

After a specific pre-treatment time (e.g., 1-4 hours), administer the whey protein solution via oral gavage.

-

Collect blood samples at baseline (pre-protein challenge) and at various time points post-challenge (e.g., 30, 60, 90, 120 minutes).

-

Process the blood to obtain plasma and store at -80°C until analysis.

-

Quantify the plasma concentrations of leucine, isoleucine, and valine.

-

Calculate the area under the curve (AUC) for the plasma BCAA concentration over time for each treatment group. A significant reduction in the AUC for the inhibitor-treated group compared to the vehicle group indicates in vivo efficacy.

Hyperinsulinemic-Euglycemic Clamp

This "gold standard" technique is used to assess insulin sensitivity in vivo.

Principle: A high level of insulin is infused intravenously to suppress endogenous glucose production. Glucose is simultaneously infused at a variable rate to maintain a normal blood glucose level (euglycemia). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity; a higher GIR indicates greater insulin sensitivity.

Materials:

-

Catheterized conscious mice

-

Infusion pumps

-

Human insulin

-

20% glucose solution

-

Blood glucose meter

Procedure:

-

Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for sampling) and allow for a recovery period.

-

Fast the mice overnight.

-

Initiate a continuous infusion of human insulin.

-

Monitor blood glucose levels every 5-10 minutes.

-

Adjust the infusion rate of the 20% glucose solution to clamp blood glucose at the basal level.

-

Once a steady state is reached (stable blood glucose with a constant GIR), the average GIR over a specific period (e.g., the last 30 minutes of a 2-hour clamp) is calculated.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel enteropeptidase inhibitor typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies in disease models.

Conclusion and Future Directions

The inhibition of enteropeptidase presents a compelling and mechanistically distinct approach for the treatment of metabolic diseases. The preclinical data for inhibitors like SCO-792 and camostat are promising, demonstrating significant improvements in body weight, glucose homeostasis, and lipid metabolism. The multifaceted mechanism of action, involving reduced caloric intake, modulation of gut hormones, and alterations to the gut microbiome, suggests a potential for broad metabolic benefits.

Future research in this area should focus on several key aspects:

-

Clinical Translation: Rigorous clinical trials are necessary to validate the efficacy and safety of enteropeptidase inhibitors in human populations with obesity and type 2 diabetes.

-

Long-term Effects: The long-term consequences of chronic enteropeptidase inhibition on nutritional status and overall health require thorough investigation.

-

Combination Therapies: Exploring the synergistic potential of enteropeptidase inhibitors with other anti-diabetic and anti-obesity agents could lead to more effective treatment strategies.

-

Biomarker Development: Identifying reliable biomarkers of target engagement and therapeutic response will be crucial for optimizing dosing and patient selection in clinical settings.

References

- 1. m.youtube.com [m.youtube.com]

- 2. graphviz.org [graphviz.org]

- 3. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

Sucunamostat (SCO-792) literature review

An in-depth technical guide to Sucunamostat (SCO-792), a first-in-class enteropeptidase inhibitor for the potential treatment of metabolic and kidney diseases.

Introduction

This compound (SCO-792) is an orally administered small molecule that acts as a potent and reversible inhibitor of enteropeptidase, a key enzyme in the digestion of proteins.[1][2] By targeting this enzyme, this compound reduces the absorption of amino acids from the gut into the bloodstream.[3] This novel mechanism of action has shown therapeutic potential in a range of conditions, including diabetic kidney disease (DKD), chronic kidney disease (CKD), obesity, and type 2 diabetes, as demonstrated in preclinical and clinical studies.[3][4][5] Developed by Scohia Pharma, this compound is currently under clinical investigation for several indications, including nephrotic syndrome and homocystinuria.[6][7] This document provides a comprehensive technical overview of the existing literature on this compound, including its mechanism of action, key experimental data, and methodologies.

Mechanism of Action

Enteropeptidase, a serine protease located on the brush border of the duodenum, is the initiating enzyme in the protein digestion cascade. It converts inactive trypsinogen into its active form, trypsin.[4] Trypsin then activates other pancreatic zymogens, leading to the breakdown of dietary proteins into absorbable amino acids.[8]

This compound inhibits enteropeptidase, thereby reducing the activation of trypsin and subsequent protein digestion. This leads to a decrease in the absorption of amino acids into the systemic circulation.[1][3] This reduction in circulating amino acids is believed to be the primary driver of this compound's therapeutic effects in various disease models.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

- 1. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]

- 4. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scohia.com [scohia.com]

- 6. This compound by Scohia Pharma for Nephrotic Syndrome: Likelihood of Approval [pharmaceutical-technology.com]

- 7. This compound by Scohia Pharma for Homocystinuria: Likelihood of Approval [pharmaceutical-technology.com]

- 8. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Sucunamostat: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucunamostat (formerly BRS-781) is a novel, orally administered, selective inhibitor of Cathepsin C currently under investigation for the treatment of inflammatory diseases, with a primary focus on dry eye disease. Developed by Boryung Pharmaceutical, this document provides a comprehensive overview of the available preclinical data, mechanism of action, and experimental methodologies based on publicly accessible information.

Core Mechanism of Action

This compound targets Cathepsin C, a lysosomal cysteine protease predominantly expressed in hematopoietic cells. Cathepsin C plays a crucial role in the activation of several pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG). By inhibiting Cathepsin C, this compound prevents the activation of these NSPs, thereby mitigating the downstream inflammatory cascade implicated in various autoimmune and inflammatory conditions.

Signaling Pathway

The mechanism of action of this compound is centered on the inhibition of the Cathepsin C-mediated activation of neutrophil serine proteases.

Caption: this compound inhibits Cathepsin C, preventing the activation of pro-inflammatory neutrophil serine proteases.

Preclinical Pharmacology

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of Cathepsin C in vitro.

| Target | IC50 (nM) | Selectivity vs. Other Cathepsins |

| Cathepsin C | 1.9 | High |

Note: Specific selectivity data against a panel of other cathepsins is not publicly available in detail.

In Vivo Efficacy: Dry Eye Disease Models

While specific quantitative outcomes from preclinical dry eye disease models are not extensively published, the general approach involves inducing dry eye in animal models to evaluate the therapeutic effects of this compound.

Experimental Workflow: Generic Dry Eye Animal Model

Caption: General experimental workflow for evaluating this compound in a preclinical dry eye disease model.

Experimental Protocols

Detailed experimental protocols for this compound preclinical studies are not publicly available. However, based on common practices for dry eye research, the following methodologies are likely employed:

-

Animal Models: Murine models are frequently used, where dry eye is induced through methods such as the administration of scopolamine to reduce tear secretion or exposure to a controlled desiccating environment.[1][2][3][4][5]

-

Dosing: this compound would be administered orally, likely as a daily dose. The specific dosage and formulation are not detailed in available literature.

-

Efficacy Endpoints:

-

Corneal Staining: Sodium fluorescein staining is used to visualize and score corneal epithelial defects.

-

Tear Production: Schirmer's test or similar methods are used to measure the volume of tear production.

-

Histopathology: Examination of the conjunctiva and lacrimal glands for inflammatory cell infiltration.

-

Biomarker Analysis: Measurement of inflammatory cytokines (e.g., IL-1β, TNF-α) in ocular tissues.

-

Pharmacokinetics and Toxicology

Comprehensive preclinical pharmacokinetic and toxicology data for this compound is limited in the public domain. The information below is based on general requirements for drug development and data from a Phase 1 clinical trial.

Pharmacokinetics

Pharmacokinetic profiles are typically established in rodent and non-rodent species to determine absorption, distribution, metabolism, and excretion (ADME) properties.[6][7][8][9]

| Parameter | Rodent (Rat/Mouse) | Non-Rodent (Dog/Monkey) |

| Cmax | Data not available | Data not available |

| Tmax | Data not available | Data not available |

| AUC | Data not available | Data not available |

| Bioavailability | Data not available | Data not available |

| Half-life | Data not available | Data not available |

Safety Pharmacology and Toxicology

Safety pharmacology studies assess the effects of a drug candidate on major organ systems. Toxicology studies in two species (one rodent, one non-rodent) are standard to identify potential target organs of toxicity and establish a safe starting dose for human trials.[10][11][12][13][14]

-

Single-Dose and Repeated-Dose Toxicity: These studies evaluate the effects of acute and chronic administration.

-

Safety Pharmacology: Focuses on cardiovascular, respiratory, and central nervous system effects.

-

Genotoxicity: Assesses the potential for mutagenicity.

A Phase 1 clinical trial of this compound in healthy volunteers indicated that the drug was well-tolerated with no serious adverse events reported. This suggests a favorable preclinical safety profile.

Summary and Future Directions

This compound is a promising Cathepsin C inhibitor with a clear mechanism of action for the treatment of dry eye disease and potentially other inflammatory conditions. While high-level information regarding its preclinical development is available, detailed quantitative data from efficacy, pharmacokinetic, and toxicology studies are not yet published in peer-reviewed literature. The successful completion of a Phase 1 trial suggests a solid foundation of preclinical evidence supporting its safety and tolerability. Further publication of preclinical data will be crucial for a more in-depth understanding of its therapeutic potential.

References

- 1. iris-pharma.com [iris-pharma.com]

- 2. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]

- 3. Animal models of dry eye disease: Useful, varied and evolving (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Application of Animal Models in Interpreting Dry Eye Disease [frontiersin.org]

- 5. esmed.org [esmed.org]

- 6. Frontiers | Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent [frontiersin.org]

- 7. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. NTP report on the toxicology studies of aspartame (CAS No. 22839-47-0) in genetically modified (FVB Tg.AC hemizygous) and B6.129-Cdkn2atm1Rdp (N2) deficient mice and carcinogenicity studies of aspartame in genetically modified [B6.129-Trp53tm1Brd (N5) haploinsufficient] mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

Sucunamostat target identification and validation

An In-depth Technical Guide to the Target Identification and Validation of Sucunamostat

This technical guide provides a comprehensive overview of the target identification and validation of this compound, an orally administered small-molecule inhibitor. The intended audience for this document includes researchers, scientists, and professionals involved in drug development.

Introduction to this compound

This compound is an investigational drug that has been developed as a prophylactic treatment for hereditary angioedema (HAE). HAE is a rare genetic disorder characterized by recurrent episodes of severe swelling (angioedema) in various parts of the body. These episodes are mediated by the overproduction of bradykinin, a potent vasodilator that increases vascular permeability. This compound is designed to be an orally bioavailable inhibitor of a key enzyme involved in the bradykinin production pathway.

Target Identification

The primary molecular target of this compound has been identified as plasma kallikrein. Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system. Its main function is to cleave high-molecular-weight kininogen (HMWK) to release bradykinin. In HAE patients, uncontrolled plasma kallikrein activity leads to excessive bradykinin generation and subsequent angioedema attacks. Therefore, inhibiting plasma kallikrein is a rational therapeutic strategy for the prophylactic treatment of HAE.

The identification of plasma kallikrein as the target for this compound was likely guided by a target-based drug discovery approach, focusing on enzymes known to be involved in the pathophysiology of HAE.

Target Validation

The validation of plasma kallikrein as a viable therapeutic target for HAE and this compound as a potent inhibitor has been demonstrated through a series of in vitro and preclinical studies.

In Vitro Validation

This compound has been shown to be a potent and selective inhibitor of human plasma kallikrein. The mechanism of inhibition is reversible and competitive. The inhibitory activity of this compound has been quantified using various biochemical assays, with a reported inhibitory constant (Ki) of approximately 2 nM.

Preclinical and Clinical Validation

Preclinical studies in animal models of HAE have further validated the therapeutic potential of targeting plasma kallikrein with this compound. These studies have demonstrated the ability of this compound to reduce vascular permeability and prevent angioedema. Furthermore, early-phase clinical trials in healthy volunteers and HAE patients have provided evidence of target engagement and a favorable pharmacokinetic and pharmacodynamic profile for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity against its target.

| Parameter | Value | Assay Type | Target |

| Ki (Inhibitory Constant) | ~2 nM | In vitro amidolytic activity assay | Human Plasma Kallikrein |

Experimental Protocols

In Vitro Plasma Kallikrein Inhibition Assay (Amidolytic Activity Assay)

This assay is a common method to determine the inhibitory potency of a compound against a protease like plasma kallikrein.

Objective: To determine the inhibitory constant (Ki) of this compound against purified human plasma kallikrein.

Materials:

-

Purified human plasma kallikrein

-

Chromogenic substrate for plasma kallikrein (e.g., S-2302)

-

This compound at various concentrations

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Methodology:

-

Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer to create a range of test concentrations.

-

Enzyme Incubation: A fixed concentration of purified human plasma kallikrein is pre-incubated with the various concentrations of this compound in the wells of a 96-well microplate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.

-

Substrate Addition: The enzymatic reaction is initiated by adding a chromogenic substrate to each well. The substrate is cleaved by the active plasma kallikrein, releasing a colored product (e.g., p-nitroaniline).

-

Kinetic Measurement: The rate of the enzymatic reaction is monitored by measuring the change in absorbance of the colored product over time using a microplate reader at a specific wavelength (e.g., 405 nm).

-

Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a suitable dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the substrate and its Michaelis-Menten constant (Km).

The Pharmacodynamics of Sucunamostat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucunamostat (formerly SCO-792) is a first-in-class, orally administered, reversible inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade. By targeting enteropeptidase in the gut, this compound modulates the absorption of amino acids, presenting a novel therapeutic strategy for a range of metabolic and renal disorders. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and clinical effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of enteropeptidase inhibition.

Introduction

Enteropeptidase, a serine protease located on the brush border of the duodenum, plays a critical role in initiating the digestion of dietary proteins. It catalyzes the conversion of inactive trypsinogen to its active form, trypsin, which in turn activates a cascade of other pancreatic zymogens responsible for protein breakdown. Inhibition of enteropeptidase, therefore, offers a targeted approach to reduce the intestinal absorption of amino acids.

This compound has emerged as a potent and selective inhibitor of this enzyme. Its development is rooted in the hypothesis that modulating amino acid uptake can have beneficial effects in conditions exacerbated by excessive protein intake or dysregulated amino acid metabolism. This includes chronic kidney disease (CKD), where high protein intake can lead to glomerular hyperfiltration and subsequent renal damage, as well as metabolic disorders like obesity and type 2 diabetes.[1]

Mechanism of Action

This compound is a reversible inhibitor of both rat and human enteropeptidase.[2][3] The primary mechanism of action involves the inhibition of enteropeptidase's catalytic activity, thereby preventing the conversion of trypsinogen to trypsin. This initial blockade disrupts the entire downstream cascade of pancreatic enzyme activation, leading to a reduction in the digestion of dietary proteins and a subsequent decrease in the absorption of amino acids from the gut into the bloodstream.

Signaling Pathway of Enteropeptidase Inhibition

The following diagram illustrates the central role of enteropeptidase in protein digestion and the mechanism by which this compound exerts its effects.

Quantitative Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | Value | Reference |

| IC50 | Rat | 4.6 nM | [2][3] |

| Human | 5.4 nM | [2][3] | |

| Kinact/KI | - | 82,000 M-1s-1 | [2] |

| Dissociation Half-life (t1/2) | - | ~14 hours | [2][3] |

| koff | - | 0.047 h-1 | [2] |

Table 2: Preclinical In Vivo Pharmacodynamics of this compound

| Study Type | Animal Model | This compound Dose | Key Findings | Reference |

| Oral Protein Challenge | Normal Rats | 10 and 30 mg/kg (single oral dose) | Dose-dependently inhibited the elevation of plasma branched-chain amino acids (BCAAs) following a protein challenge.[2] | [2] |

| Oral Protein Challenge | Diet-Induced Obese (DIO) Mice | 10 and 30 mg/kg (single oral dose) | Dose-dependently inhibited the elevation of plasma BCAAs following a protein challenge.[4] | [4] |

| Chronic Dosing | DIO Mice | 20 and 59 mg/kg (once daily for 4 weeks) | Dose-dependently increased fecal protein levels, reduced food intake, and decreased body weight.[5] | [5] |

| Chronic Dosing | ob/ob Mice | - | Markedly improved hyperglycemia. | [4] |

| Hyperinsulinemic-Euglycemic Clamp | ob/ob Mice | - | Improved muscle insulin sensitivity.[4] | [4] |

Table 3: Clinical Pharmacodynamics of this compound

| Study Type | Patient Population | This compound Dose | Key Findings | Reference |

| Phase 2a Clinical Trial | Type 2 Diabetes & Albuminuria | 500 mg once daily (QD) and 500 mg three times daily (TID) for 12 weeks | - UACR changes from baseline: -27% (QD, P=0.0271) and -28% (TID, P=0.0211) compared to -14% with placebo. - The TID dose was associated with a decrease in HbA1c levels. | [6][7] |

| Clinical Trial | Healthy Individuals | Not specified | Effectively decreased plasma amino acid levels derived from diet or protein drinks. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to characterize the pharmacodynamics of this compound.

In Vitro Enteropeptidase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

A FRET-based assay was employed to determine the in vitro inhibitory potency of this compound.[2] While the specific proprietary substrate used in the primary publication is not detailed, a general protocol for a serine protease FRET inhibition assay is as follows:

Objective: To determine the concentration of this compound required to inhibit 50% of enteropeptidase activity (IC50).

Materials:

-

Recombinant rat or human enteropeptidase

-

FRET-based synthetic peptide substrate for enteropeptidase (containing a fluorophore and a quencher separated by the cleavage site)

-

This compound (or other test compounds)

-

Assay buffer (e.g., Tris-HCl with NaCl and a surfactant)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute the enteropeptidase and the FRET substrate to their optimal working concentrations in the assay buffer.

-

Assay Reaction: a. To each well of the microplate, add a fixed volume of the enteropeptidase solution. b. Add the serially diluted this compound or vehicle control to the respective wells. c. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding. d. Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Data Acquisition: Monitor the increase in fluorescence signal over time using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorophore. The cleavage of the substrate by enteropeptidase separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. b. Plot the reaction velocity against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: FRET-based Inhibition Assay

In Vivo Oral Protein Challenge

This assay is designed to assess the in vivo efficacy of this compound in inhibiting protein digestion and amino acid absorption.[2][4]

Objective: To measure the effect of this compound on postprandial plasma amino acid concentrations.

Animal Models:

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Protein source (e.g., whey protein)

-

Blood collection supplies (e.g., heparinized tubes)

-

Analytical equipment for plasma amino acid analysis (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization and Fasting: Acclimatize animals to the experimental conditions. A period of fasting may be employed prior to dosing.

-

Dosing: Administer this compound or vehicle orally at specified doses (e.g., 10 and 30 mg/kg).

-

Protein Challenge: After a defined period following drug administration (e.g., 4-6 hours), administer an oral bolus of a protein solution (e.g., 2.5 g/kg whey protein).[5]

-

Blood Sampling: Collect blood samples at various time points before and after the protein challenge (e.g., 0, 30, 60, 120 minutes).

-

Plasma Analysis: Separate plasma and analyze for concentrations of branched-chain amino acids (BCAAs) and other amino acids.

-

Data Analysis: Compare the time course of plasma amino acid concentrations between the this compound-treated and vehicle-treated groups.

Logical Relationship: Oral Protein Challenge Experiment

Discussion and Future Directions

The pharmacodynamic profile of this compound demonstrates its potential as a novel therapeutic agent. Its potent and sustained inhibition of enteropeptidase translates to a measurable reduction in protein digestion and amino acid absorption in both preclinical models and humans. The clinical findings in patients with type 2 diabetes and albuminuria are encouraging, suggesting that the reduction in amino acid load on the kidneys may offer a nephroprotective effect.

Future research should focus on several key areas:

-

Long-term Efficacy and Safety: Larger and longer-duration clinical trials are needed to establish the long-term efficacy and safety of this compound in various patient populations.

-

Dose-Response Relationship: A more detailed understanding of the dose-response relationship for both the desired pharmacodynamic effects and any potential adverse effects is required.

-

Combination Therapies: Investigating the potential of this compound in combination with other therapeutic agents for metabolic and renal diseases could reveal synergistic effects.

-

Broader Indications: The mechanism of action of this compound suggests its potential utility in other conditions characterized by abnormal amino acid metabolism or the need for dietary protein restriction, such as phenylketonuria (PKU), maple syrup urine disease (MSUD), and homocystinuria (HCU).[7]

Conclusion

This compound is a promising enteropeptidase inhibitor with a well-defined pharmacodynamic profile. Its ability to modulate dietary protein digestion and amino acid absorption provides a novel and targeted therapeutic approach for managing a variety of metabolic and renal diseases. The data presented in this technical guide support the continued investigation and development of this compound as a first-in-class therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. scohia.com [scohia.com]

- 3. academic.oup.com [academic.oup.com]

- 4. m.youtube.com [m.youtube.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]

Sucunamostat (SCO-792): A Novel Enteropeptidase Inhibitor for the Management of Amino Acid Metabolism Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sucunamostat (SCO-792) is a first-in-class, orally available, reversible inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade. By targeting the initial step of digestive proenzyme activation in the duodenum, this compound effectively reduces the breakdown of dietary proteins and subsequent absorption of amino acids into the systemic circulation. This mechanism of action presents a promising therapeutic strategy for managing various metabolic disorders characterized by the accumulation of toxic levels of specific amino acids. This technical guide provides a comprehensive overview of the core pharmacology of this compound, its impact on amino acid metabolism, and the available preclinical and clinical data. Detailed experimental protocols and visualizations of the relevant biological pathways are included to support further research and development in this area.

Introduction

Disorders of amino acid metabolism, such as Phenylketonuria (PKU), Maple Syrup Urine Disease (MSUD), and Homocystinuria (HCU), are inherited metabolic diseases characterized by the body's inability to properly metabolize specific amino acids. The current standard of care for these conditions primarily relies on strict dietary protein restriction to limit the intake of the problematic amino acids. However, lifelong adherence to these demanding diets is a significant challenge for patients.

This compound (SCO-792) offers a novel therapeutic approach by directly targeting the absorption of all amino acids from the gut. This provides a potential adjunctive or alternative therapy to dietary restrictions, aiming to improve metabolic control and quality of life for individuals with these disorders.[1] This guide will delve into the mechanism of action, preclinical and clinical findings, and the experimental methodologies relevant to the study of this compound.

Mechanism of Action

This compound is a potent and reversible inhibitor of enteropeptidase (also known as enterokinase), a serine protease located on the brush border of the duodenal and jejunal mucosa.[2] Enteropeptidase plays a critical role in the digestive cascade by converting inactive trypsinogen into its active form, trypsin. Trypsin, in turn, activates a host of other pancreatic proenzymes responsible for protein digestion.

By inhibiting enteropeptidase, this compound effectively blocks this initial activation step, leading to a reduction in overall proteolytic activity in the small intestine. This results in decreased breakdown of dietary proteins into absorbable amino acids.[2]

Signaling Pathway of Enteropeptidase Inhibition by this compound

References

Methodological & Application

Application Notes and Protocols for the Use of Sucunamostat in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucunamostat (formerly SCO-792) is a potent, orally active, and reversible inhibitor of enteropeptidase, a key serine protease in the small intestine responsible for the activation of trypsinogen to trypsin.[1] By inhibiting enteropeptidase, this compound effectively blocks the initial step in the proteolytic cascade required for protein digestion, leading to reduced absorption of amino acids.[2][3] this compound also demonstrates inhibitory activity against trypsin itself.[1] This dual action makes it a valuable research tool for studying cellular processes regulated by protein digestion and amino acid availability.

These application notes provide detailed protocols for the use of this compound in various cell culture-based assays to investigate its effects on cell viability, proliferation, and relevant signaling pathways. Given the limited direct literature on this compound in cell culture, the following protocols are based on its known mechanism of action and established methodologies for other serine protease inhibitors.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of enteropeptidase, which subsequently prevents the activation of trypsin. This leads to a reduction in the breakdown of dietary proteins into absorbable amino acids. In a cellular context, particularly in models that simulate digestion and absorption, this compound can be used to study the effects of reduced amino acid availability on cellular function and signaling.

Signaling Pathway

Caption: this compound inhibits enteropeptidase, blocking the activation of trypsin and subsequent protein digestion, thereby modulating amino acid-dependent cellular signaling pathways.

Quantitative Data Summary

While specific cell-based IC50 values for this compound are not widely published, its potency against the purified target enzyme is well-characterized. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

| Parameter | Species | Value | Reference |

| IC50 (Enteropeptidase) | Rat | 4.6 nM | [1][4] |

| IC50 (Enteropeptidase) | Human | 5.4 nM | [1][4] |

| IC50 (Trypsin) | N/A | 3.3 nM | [1] |

| IC50 (Plasma Kallikrein) | N/A | 16 nM | [1] |

| IC50 (Plasmin) | N/A | 460 nM | [1] |

Experimental Protocols

Protocol 1: Determination of this compound's Effect on Cell Viability using a Tetrazolium-Based Assay (e.g., MTT or MTS)

This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on a chosen cell line.

Materials:

-

This compound

-

Selected cell line (e.g., Caco-2, HT-29, or other relevant lines)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

96-well cell culture plates

-

Tetrazolium salt solution (MTT or MTS)

-

Solubilization solution (for MTT assay)

-

Microplate reader

Experimental Workflow:

Caption: Workflow for determining the effect of this compound on cell viability.

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations. It is advisable to start with a wide range (e.g., 1 nM to 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

Cell Viability Assay:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: In Vitro Wound Healing (Scratch) Assay to Assess Cell Migration

This protocol can be used to determine if this compound affects cell migration, a key process in tissue repair and cancer metastasis.

Materials:

-

This compound

-

Adherent cell line (e.g., Caco-2) grown to confluence

-

Complete cell culture medium

-

Serum-free medium

-

24-well or 6-well plates

-

Sterile 200 µL pipette tip or a cell scraper

-

Microscope with a camera

Experimental Workflow:

Caption: Workflow for the in vitro wound healing (scratch) assay with this compound.

Procedure:

-

Cell Culture and Wounding:

-

Seed cells in a 24-well or 6-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Add serum-free medium containing different concentrations of this compound (and a vehicle control) to the wells. Using serum-free medium helps to ensure that the observed wound closure is due to cell migration and not proliferation.

-

Capture images of the wounds at time 0.

-

Incubate the plate and capture images of the same wound areas at regular intervals (e.g., 12, 24, 48 hours).

-

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition and compare the migration rates between this compound-treated and control cells.

-

Protocol 3: Investigating the Impact of this compound on Amino Acid-Dependent Signaling (mTOR Pathway)

This protocol aims to determine if this compound, by limiting amino acid availability in a co-culture model, can modulate the mTOR signaling pathway.

Materials:

-

This compound

-

Caco-2 cell line (or other intestinal epithelial cell line)

-

A reporter cell line sensitive to amino acid levels (e.g., HEK293T)

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

Antibodies for Western blotting (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)

-

SDS-PAGE and Western blotting equipment

Experimental Workflow:

Caption: Co-culture workflow to study the effect of this compound on mTOR signaling.

Procedure:

-

Co-culture Setup:

-

Seed Caco-2 cells on the apical side of a Transwell insert and culture them until they form a differentiated monolayer.

-

Seed the reporter cell line in the basolateral chamber of the Transwell plate.

-

-

Treatment:

-

Replace the medium in the apical chamber with a medium containing a protein source (e.g., BSA or casein) and different concentrations of this compound (or a vehicle control).

-

Incubate the co-culture for a defined period (e.g., 6-24 hours) to allow for protein digestion by the Caco-2 cells and the transport of amino acids to the basolateral chamber.

-

-

Western Blot Analysis:

-

Lyse the reporter cells from the basolateral chamber.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of key mTOR pathway proteins such as S6 Kinase (S6K) and 4E-BP1.

-

Use total protein and housekeeping protein (e.g., actin) levels for normalization.

-

-

Data Analysis:

-

Quantify the band intensities and determine the ratio of phosphorylated to total protein for S6K and 4E-BP1.

-

Compare the phosphorylation levels in this compound-treated co-cultures to the control to assess the impact on mTOR signaling.

-

Concluding Remarks

This compound is a valuable tool for investigating the cellular consequences of enteropeptidase and trypsin inhibition. The protocols provided here offer a starting point for researchers to explore its effects in various cell culture systems. It is crucial to empirically determine the optimal experimental conditions, including drug concentration and incubation time, for each specific cell line and assay. These studies will contribute to a better understanding of the role of protein digestion and amino acid signaling in health and disease.

References

- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]

- 3. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scohia.com [scohia.com]

Application Notes and Protocols for Sucunamostat Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of Sucunamostat (SCO-792), a potent and orally active enteropeptidase inhibitor, in mouse models of metabolic disease. The following sections detail experimental design, dosage preparation, and administration methods to ensure reproducible and reliable study outcomes.

Mechanism of Action

This compound is a reversible inhibitor of enteropeptidase, a key enzyme located on the brush border of the duodenum. Enteropeptidase initiates the cascade of digestive enzyme activation by converting inactive trypsinogen into active trypsin. By inhibiting enteropeptidase, this compound effectively reduces the digestion and subsequent absorption of dietary proteins. This mechanism of action has been shown to improve metabolic parameters in preclinical models of obesity and type 2 diabetes.[1][2][3]

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in preclinical murine studies.

Table 1: this compound Dosage via Oral Gavage

| Mouse Model | Dosage (mg/kg) | Vehicle | Frequency | Study Focus |

| Diet-Induced Obese (DIO) Mice | 20 and 59 | 0.5% (w/v) Methylcellulose | Once daily | Obesity, Metabolism |

| C57BL/6J Mice (Acute Study) | 10 and 30 | 0.5% (w/v) Methylcellulose | Single dose | Protein Digestion |

Table 2: this compound Dosage via Diet Incorporation

| Mouse Model | Concentration in Diet (%) | Calculated Average Dose (mg/kg/day) | Duration | Study Focus |

| ob/ob Mice | 0.003 | 3.9 ± 0.2 | 4 weeks | Diabetes, Metabolism |

| ob/ob Mice | 0.01 | 9.9 ± 0.5 | 4 weeks | Diabetes, Metabolism |

| ob/ob Mice | 0.03 | 23.8 ± 2.1 | 4 weeks | Diabetes, Metabolism |

Experimental Protocols

Preparation of Dosing Solutions

3.1.1. Vehicle Preparation (0.5% w/v Methylcellulose)

-

Heat approximately one-third of the final required volume of deionized water to 60-70°C.

-

Slowly add the methylcellulose powder (e.g., 0.5 g for 100 mL final volume) to the heated water while stirring vigorously to create a uniform dispersion.

-

Once dispersed, remove the solution from the heat and add the remaining two-thirds of the volume as cold deionized water.

-

Continue stirring the solution in a cold environment (e.g., on ice or at 4°C) until it becomes clear and viscous.[4][5]

-

Store the prepared vehicle at 4°C.

3.1.2. This compound Formulation for Oral Gavage

-

Calculate the required amount of this compound based on the desired concentration and final volume.

-

Weigh the appropriate amount of this compound powder.

-

Suspend the this compound powder in the prepared 0.5% methylcellulose vehicle.

-

Ensure the suspension is homogenous by vortexing or stirring prior to each administration.

Administration Methods

3.2.1. Oral Gavage

Oral gavage is a precise method for delivering a specific dose of this compound.

-

Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the esophagus.

-

Gavage Needle: Use a sterile, ball-tipped gavage needle (typically 20-22 gauge for adult mice).

-

Procedure:

-

Measure the appropriate length for gavage needle insertion from the tip of the mouse's nose to the last rib.

-

Moisten the gavage needle with sterile water or saline.

-

Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.

-

Once the needle is in the stomach, slowly depress the syringe plunger to administer the this compound suspension.

-

Withdraw the needle gently following the same path of insertion.

-

Monitor the animal for any signs of distress post-administration.[6][7][8]

-

3.2.2. Diet Incorporation

This method is suitable for chronic administration and avoids the stress of repeated gavage.

-

Calculate the amount of this compound needed to achieve the desired percentage in the total diet batch.

-

Thoroughly mix the this compound powder with the powdered rodent chow before pelleting or provide it as a loose powder mix.

-

Ensure even distribution of the compound throughout the feed to maintain consistent dosing.

-

Replace the medicated diet regularly (at least twice a week) to prevent degradation of the compound and spoilage of the feed.[9]

-

Monitor food intake to calculate the actual dose of this compound consumed by each animal.

Mouse Models

4.1. Diet-Induced Obesity (DIO) Mouse Model

-

Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity and insulin resistance on a high-fat diet.[10]

-

Diet: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) starting at 6-8 weeks of age for a period of 8-16 weeks to induce an obese phenotype.[9][11][12]

-

Control Group: A control group should be fed a standard chow diet (e.g., 10% kcal from fat).

-

Parameters to Monitor: Body weight, food intake, fasting blood glucose, insulin levels, and glucose tolerance tests.

4.2. ob/ob Mouse Model

-

Strain: C57BL/6J-Lepob/J (ob/ob) mice have a spontaneous mutation in the leptin gene, leading to hyperphagia, severe obesity, and type 2 diabetes-like symptoms.[13][14][15]

-

Housing: House ob/ob mice individually to accurately monitor food and water intake.

-

Experimental Onset: Studies are typically initiated in mice aged 6-8 weeks.

-

Parameters to Monitor: Body weight, food and water intake, fasting and non-fasting blood glucose, plasma insulin, and lipid profiles.[13]

Visualizations

Caption: this compound's mechanism of action.

Caption: Workflow for this compound studies in DIO mice.

References

- 1. Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice | PLOS One [journals.plos.org]

- 2. Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]